DNP-PEG4-CH2 NHS ester
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Overview
Description
DNP-PEG4-CH2 NHS ester is a compound that combines a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and a succinimidyl ester (NHS ester). This compound is known for its excellent water solubility and its ability to react with primary amines to form stable amide bonds. It is widely used in biochemical research for labeling and conjugation purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 NHS ester typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
DNP Attachment: The dinitrophenyl group is attached to the PEG linker through a series of chemical reactions.
NHS Ester Formation: The terminal NHS ester group is introduced by reacting the PEG-DNP intermediate with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
DNP-PEG4-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for conjugation purposes.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction time can vary from a few minutes to several hours depending on the specific conditions.
Major Products
The major product of the reaction between this compound and a primary amine is a stable amide bond, resulting in the conjugation of the DNP-PEG4 moiety to the amine-containing molecule .
Scientific Research Applications
DNP-PEG4-CH2 NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for developing DNP probes that can be recognized by anti-DNP antibodies.
Biology: Employed in the study of chemiosmotic and membrane transport processes by conjugating with amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents by labeling antibodies and other biomolecules.
Industry: Applied in the production of bioconjugates for various industrial applications, including biosensors and drug delivery systems
Mechanism of Action
The mechanism of action of DNP-PEG4-CH2 NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the hydrophilic PEG linker, which increases the solubility and accessibility of the DNP group. The DNP group can then be recognized by specific antibodies, enabling its use in various biochemical assays and applications .
Comparison with Similar Compounds
Similar Compounds
DNP-X SE: Another dinitrophenyl compound with a shorter linker, which has lower water solubility compared to DNP-PEG4-CH2 NHS ester.
DNP-PEG4 NHS ester: Similar to this compound but without the additional methylene group (CH2).
Uniqueness
This compound is unique due to its enhanced water solubility and the presence of the additional methylene group, which provides greater flexibility and accessibility for conjugation reactions. This makes it a more versatile and efficient reagent for various biochemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O12/c25-18-3-4-19(26)22(18)36-20(27)14-35-12-11-34-10-9-33-8-7-32-6-5-21-16-2-1-15(23(28)29)13-17(16)24(30)31/h1-2,13,21H,3-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHAEJDYBUIIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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